alpha-Glucose-1-phosphate barium salt chemical properties
alpha-Glucose-1-phosphate barium salt chemical properties
Technical Whitepaper: α -D-Glucose-1-Phosphate Barium Salt – Properties, Isolation, and Assay Integration
Executive Summary
α -D-Glucose-1-phosphate (the Cori ester) is a high-energy intermediate central to cellular carbohydrate metabolism, serving as the primary product of glycogenolysis and the precursor for glycogenesis[1][2]. While the free acid and monovalent salts (sodium/potassium) are highly hygroscopic and prone to degradation, the barium salt ( α -D-glucopyranosyl phosphate barium) provides an exceptionally stable, non-hygroscopic crystalline form ideal for long-term storage and precise analytical weighing[3]. This technical guide details the physicochemical properties, isolation methodologies, and self-validating protocols for converting the barium salt into biologically active forms for downstream enzymatic assays.
The Cori Ester: Chemical Significance & The Barium Advantage
First isolated by Gerty and Carl Cori, α -D-glucose-1-phosphate features a glycosidic phosphomonoester moiety that primes it for flexible exploitation in glucosyl and phosphoryl transfer reactions[2].
The Barium Advantage: In synthetic and analytical biochemistry, handling sugar phosphates presents a distinct challenge: monovalent salts tend to absorb ambient moisture, forming intractable syrups that undergo spontaneous hydrolysis. The introduction of the divalent barium ion ( Ba2+ ) fundamentally alters the thermodynamics of the solid state. Ba2+ coordinates strongly with the phosphate oxygens, locking the molecule into a highly ordered, stable trihydrate crystalline lattice. This structural rigidity prevents water ingress, rendering the powder non-hygroscopic and chemically stable at room temperature[3]. Furthermore, the differential solubility of barium sugar phosphates in aqueous-ethanol mixtures allows for rapid, high-purity isolation from complex enzymatic digests.
Physicochemical Profile
The following table summarizes the core quantitative data for α -D-glucose-1-phosphate barium salt, highlighting the distinct optical properties compared to its free acid counterpart.
| Property | Value | Causality / Significance |
| Chemical Name | α -D-Glucopyranosyl phosphate barium salt | IUPAC standard nomenclature[4]. |
| Molecular Formula | C6H11BaO9P (Anhydrous) | Often isolated as a trihydrate ( C6H11BaO9P⋅3H2O )[3]. |
| Molecular Weight | 395.45 g/mol (Anhydrous) | Critical for stoichiometric conversions[4]. |
| Specific Rotation [α]D25 | +75° ( c=1.26 in H2O ) | Markedly lower than the free acid (+120°), serving as a QA metric for salt identity[3]. |
| pKa (Parent Acid) | pK1=1.11 , pK2=6.13 | Stronger acid than H3PO4 ; ensures complete ionization at physiological pH[3]. |
| Solubility | Soluble in H2O ; Insoluble in Ethanol | Enables solvent-driven precipitation workflows[3][5]. |
| Stability | Non-hygroscopic solid | Prevents degradation; ideal for long-term archival storage[3]. |
Experimental Workflows: Isolation and Conversion
Isolation of α -Glc-1-P Barium Salt from Enzymatic Digests
To trap the transient Cori ester from an enzymatic digest (e.g., starch treated with potato phosphorylase) into a stable solid, scientists utilize dielectric constant manipulation.
Workflow for isolating stable alpha-Glc-1-P barium salt from enzymatic digests.
Step-by-Step Methodology:
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Termination & Deproteinization: Following the enzymatic incubation of starch and inorganic phosphate, heat the digest to 95 °C for 5 minutes. Causality: This rapidly denatures the phosphorylase enzymes, halting equilibrium shifts, and coagulates proteins for easy removal via filtration.
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Barium Complexation: Adjust the cooled filtrate to pH 7.5 using dilute NH4OH , then add a slight molar excess of 1 M Barium Acetate.
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Solvent-Driven Precipitation: Slowly add 4 volumes of ice-cold absolute ethanol under continuous stirring. Causality: Ethanol drastically lowers the dielectric constant of the aqueous solution. This reduction in solvent polarity forces the highly charged barium-sugar-phosphate complex to overcome its hydration energy, driving rapid crystallization. Neutral dextrins and monovalent inorganic salts remain soluble[5][6].
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Recovery: Filter the precipitate and wash sequentially with 80% ethanol, absolute ethanol, and diethyl ether to remove residual water. Dry under vacuum to yield the stable trihydrate powder.
Conversion to Biologically Active Sodium Salt
Because Ba2+ ions are potent inhibitors of many downstream enzymes (such as phosphoglucomutase), the barium salt must be converted to a monovalent salt prior to biological assays.
Self-validating protocol for converting barium salt to biologically active sodium salt.
Step-by-Step Methodology (Self-Validating System):
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Dissolution: Dissolve 1.0 g of α -Glc-1-P barium salt in 20 mL of deionized water at 4 °C.
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Displacement Reaction: Add a stoichiometric equivalent of 0.5 M Sodium Sulfate ( Na2SO4 ) dropwise under vigorous stirring.
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Causality Check: A dense white precipitate of Barium Sulfate ( BaSO4 ) will immediately form. The extremely low solubility product ( Ksp≈1.08×10−10 ) of BaSO4 acts as a thermodynamic sink, driving the displacement reaction to absolute completion and ensuring quantitative removal of Ba2+ ions.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 4 °C. Decant the supernatant containing the pure α -Glc-1-P sodium salt.
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System Validation: Crucial Step. To ensure absolute removal of enzyme-inhibiting Ba2+ , add a single drop of 0.1 M Na2SO4 to a 100 μL aliquot of the final supernatant. The complete absence of white turbidity validates that the sample is safe for sensitive enzymatic downstream applications.
Application in Enzymatic Assays
Once converted to the sodium or potassium salt, α -Glc-1-P is heavily utilized in coupled enzymatic assays. It is the primary substrate for Phosphoglucomutase (PGM) , which catalyzes the isomerization of α -Glc-1-P to Glucose-6-Phosphate (G6P). G6P is subsequently oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH) in the presence of NADP+ . The reduction of NADP+ to NADPH can be monitored spectrophotometrically at 340 nm, providing a highly accurate, real-time kinetic readout of metabolic flux[2]. The absolute purity of the starting Cori ester—guaranteed by the barium purification intermediate—is paramount to prevent baseline drift in these highly sensitive UV-Vis assays.
References
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PubChem Compound Summary for CID 76958918 Title: alpha-Glucose-1-phosphate barium Source: National Center for Biotechnology Information (NCBI) URL:[Link]
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The Merck Index Online / DrugFuture Chemical Data Title: alpha-Glucose-1-phosphate (Cori Ester) Properties Source: DrugFuture Chemical Database URL:[Link]
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Phosphoryl Transfer from α -D-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases Title: Phosphoryl Transfer from α -D-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases of Two Protein Superfamily Types Source: Applied and Environmental Microbiology (PMC) URL:[Link]
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Ion Exchange Purification of Sugar Phosphates Title: The Preparation and Purification of Glucose 1-Phosphate by the Aid of Ion Exchange Adsorbents Source: Journal of the American Chemical Society / ElectronicsAndBooks Archive URL:[Link](Archival DOI reference)
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- 2. Phosphoryl Transfer from α-d-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases of Two Protein Superfamily Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-Glucose-1-phosphate [drugfuture.com]
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